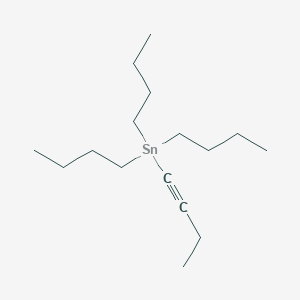

Stannane, tributyl-1-butynyl-

Description

BenchChem offers high-quality Stannane, tributyl-1-butynyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Stannane, tributyl-1-butynyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

CAS No. |

64099-83-8 |

|---|---|

Molecular Formula |

C16H32Sn |

Molecular Weight |

343.1 g/mol |

IUPAC Name |

tributyl(but-1-ynyl)stannane |

InChI |

InChI=1S/3C4H9.C4H5.Sn/c4*1-3-4-2;/h3*1,3-4H2,2H3;3H2,1H3; |

InChI Key |

RWLRNRZWBKEYFW-UHFFFAOYSA-N |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C#CCC |

Origin of Product |

United States |

Contextualization Within the Class of Tributylstannane Reagents

Tributylstannane reagents are a family of organometallic compounds widely employed in organic chemistry. sigmaaldrich.com The parent compound, tributyltin hydride (Bu₃SnH), is a potent radical reducing agent, known for its ability to cleave weak bonds homolytically. organic-chemistry.org This reactivity is harnessed in various transformations, including dehalogenations and intramolecular radical cyclizations. organic-chemistry.org Other members of this class, such as tributyl[(methoxymethoxy)methyl]stannane (B30004), serve as versatile reagents for tasks like alcohol protection and the formation of 1,2-diols. enamine.net

Tributyl(1-butynyl)stannane fits within this family as a specialized reagent for transferring a 1-butynyl group. Unlike the high radical reactivity of tributyltin hydride, the reactivity of tributyl(1-butynyl)stannane is primarily centered around the tin-alkyne bond. The three butyl groups attached to the tin atom provide good solubility in common organic solvents, a characteristic shared by many tributylstannane derivatives. solubilityofthings.com

The electronic nature of the 1-butynyl group, being somewhat electron-withdrawing, influences the reactivity of the tin-carbon bond. This, combined with the steric bulk of the tributyltin moiety, dictates its participation in specific chemical reactions, most notably palladium-catalyzed cross-coupling reactions.

Significance in Modern Organic Synthetic Methodologies

Established Preparative Routes

The synthesis of Stannane (B1208499), tributyl-1-butynyl- can be achieved through several established methods, each with its own set of advantages and specific applications. These routes primarily involve the formation of a tin-carbon bond between a tributyltin moiety and a 1-butynyl group.

Nucleophilic Substitution and Transmetallation Approaches

Nucleophilic substitution and transmetallation are cornerstone strategies for the synthesis of tributyl(1-butynyl)stannane. A prevalent method involves the reaction of an organometallic reagent derived from 1-butyne (B89482) with a tributyltin electrophile.

One common approach is the use of organolithium reagents. In this method, 1-butyne is deprotonated by a strong lithium base, such as n-butyllithium, to form lithium 1-butynide. This highly nucleophilic species then readily reacts with an electrophilic tributyltin source, typically tributyltin chloride, to yield the desired product through a nucleophilic substitution mechanism. The high reactivity of organolithium reagents generally ensures a high conversion rate. tu-bs.de

Transmetallation offers an alternative route, often involving the reaction of a less reactive organometallic compound of 1-butyne with a tributyltin species. osaka-u.ac.jp For instance, a pre-formed butynyl Grignard reagent can undergo transmetallation with tributyltin chloride. This method can sometimes offer better functional group tolerance compared to the use of highly reactive organolithium reagents. osaka-u.ac.jp

Grignard Reagent-Based Syntheses from Tributyltin Halides

A widely employed and reliable method for synthesizing tributyl(1-butynyl)stannane involves the use of a Grignard reagent. masterorganicchemistry.com This approach begins with the formation of the 1-butynylmagnesium halide (e.g., bromide or chloride) by reacting 1-butyne with a suitable Grignard reagent precursor like magnesium turnings in an anhydrous ethereal solvent such as tetrahydrofuran (B95107) (THF) or diethyl ether.

The resulting 1-butynyl Grignard reagent is then reacted with a tributyltin halide, most commonly tributyltin chloride. The nucleophilic carbon of the Grignard reagent attacks the electrophilic tin atom, displacing the halide and forming the stable tin-carbon bond of tributyl(1-butynyl)stannane. This reaction is typically carried out at low to ambient temperatures to control its exothermicity and minimize side reactions. The use of Grignard reagents is often favored due to their moderate reactivity, which allows for good yields and cleaner reactions compared to more powerful organometallic reagents. orgsyn.orgorgsyn.org

Palladium-Catalyzed Stannylation and Halogen Exchange Reactions

Palladium-catalyzed reactions provide a powerful and versatile method for the formation of carbon-tin bonds. acs.org The synthesis of tributyl(1-butynyl)stannane can be achieved through the palladium-catalyzed stannylation of 1-butyne or its derivatives. In a typical procedure, a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0), facilitates the addition of a tributyltin species across the triple bond of 1-butyne. oup.com

One common variant is the hydrostannylation of 1-butyne with tributyltin hydride. organic-chemistry.org This reaction, catalyzed by a palladium(0) complex, proceeds with high regio- and stereoselectivity, typically affording the desired vinylstannane, which can then be further manipulated if needed. oup.commsu.edu

Alternatively, palladium-catalyzed cross-coupling reactions, such as the Stille coupling, can be adapted for this synthesis. msu.edu This would involve the reaction of a 1-butynyl halide with a hexaalkylditin compound, like hexabutylditin, in the presence of a palladium catalyst. Halogen exchange reactions can also be utilized, where a 1-halo-1-butyne reacts with a tributyltin nucleophile under palladium catalysis.

Methodological Optimizations and Efficiency Quantification

To enhance the practicality and yield of the synthesis of Stannane, tributyl-1-butynyl-, significant research has focused on optimizing reaction conditions and developing robust analytical methods for monitoring reaction progress and purity.

Reaction Condition Studies (e.g., Temperature, Atmosphere, Solvents)

The efficiency of the synthesis of tributyl(1-butynyl)stannane is highly dependent on the careful control of reaction parameters. researchgate.net

Temperature: The reaction temperature is a critical factor. For instance, in Grignard-based syntheses, the formation of the butynylmagnesium halide and its subsequent reaction with tributyltin chloride are often conducted at low temperatures, ranging from -78 °C to 0 °C, to manage the exothermic nature of the reaction and prevent the formation of side products. Maintaining a low temperature is also crucial to prevent the decomposition of thermally sensitive reagents and products.

Atmosphere: Organometallic reagents like butyllithium (B86547) and Grignard reagents are highly sensitive to moisture and oxygen. Therefore, all synthetic procedures involving these reagents must be carried out under an inert atmosphere, typically dry nitrogen or argon, to prevent their decomposition and the formation of unwanted byproducts.

Solvents: The choice of solvent is pivotal. Anhydrous aprotic solvents like tetrahydrofuran (THF) and diethyl ether are commonly used for Grignard and organolithium reactions because they effectively solvate the organometallic species without reacting with them. The purity and dryness of the solvent are paramount to the success of the synthesis.

Below is an interactive table summarizing the optimization of reaction conditions for a generic Grignard-based synthesis of tributyl(1-butynyl)stannane.

| Parameter | Condition | Rationale |

| Temperature | -78 °C to 0 °C | Controls exothermicity, minimizes side reactions. |

| Atmosphere | Inert (Nitrogen/Argon) | Prevents decomposition of moisture/air-sensitive reagents. |

| Solvent | Anhydrous THF/Diethyl Ether | Solvates organometallic reagents without reacting. |

| Stoichiometry | ~1:1 molar ratio | Ensures complete reaction while minimizing excess reagents. |

Spectroscopic Monitoring of Synthesis (e.g., ¹¹⁹Sn NMR Spectroscopy)

Real-time monitoring of the synthesis is crucial for determining reaction completion, identifying intermediates, and ensuring the purity of the final product. ¹¹⁹Sn Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly powerful tool for this purpose. capes.gov.bridexlab.com

Tin has three NMR-active isotopes with spin 1/2: ¹¹⁵Sn, ¹¹⁷Sn, and ¹¹⁹Sn. huji.ac.il Of these, ¹¹⁹Sn is the most frequently used due to its higher natural abundance and sensitivity. huji.ac.ilacademie-sciences.fr The chemical shift of the ¹¹⁹Sn nucleus is highly sensitive to its chemical environment, providing valuable information about the coordination number and the nature of the substituents on the tin atom. academie-sciences.fr

During the synthesis of tributyl(1-butynyl)stannane, ¹¹⁹Sn NMR can be used to track the disappearance of the starting tributyltin halide signal and the appearance of the product signal. The chemical shift for tributyl(1-butynyl)stannane is characteristically found in a specific region of the ¹¹⁹Sn NMR spectrum, typically between δ -10 to -20 ppm, which helps in its unambiguous identification. This technique allows for the quantification of reaction efficiency by comparing the integration of the reactant and product signals. capes.gov.br

The following table presents typical spectroscopic data used to characterize Stannane, tributyl-1-butynyl-.

| Spectroscopic Technique | Characteristic Signal |

| ¹¹⁹Sn NMR | Singlet around δ -10 to -20 ppm. |

| ¹H NMR | Signals for the butyl groups and a triplet for the butynyl proton around δ 2.1–2.3 ppm. |

| ¹³C NMR | Resonances for the butyl carbons and the acetylenic carbons. |

| IR Spectroscopy | C≡C stretching vibration around 2100 cm⁻¹. |

Yield Optimization and Purity Assessment Techniques (e.g., GC-MS, HPLC)

Optimizing the yield and ensuring the high purity of Stannane, tributyl-1-butynyl- are critical steps following its synthesis. This is achieved through careful control of reaction conditions and the application of sophisticated analytical and purification techniques.

Yield Optimization: The yield of the synthesis can be influenced by several factors, including the stoichiometry of the reactants, reaction temperature, and time. To optimize the yield, the reaction progress is often monitored by taking aliquots from the reaction mixture at different time points. These aliquots are quenched and then analyzed to determine the concentration of unreacted starting materials and the formed product. This allows for the determination of the optimal reaction time to maximize product formation while minimizing the formation of byproducts. Techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) are invaluable for this purpose. rsc.org

Purity Assessment and Purification: After the reaction is complete, the crude product is typically a mixture containing the desired stannane, unreacted starting materials, and byproducts. Purification is essential to isolate Stannane, tributyl-1-butynyl- with high purity.

Column Chromatography: A common method for purifying organotin compounds is column chromatography on silica (B1680970) gel. orgsyn.orgorgsyn.orggoogle.comrsc.org The crude mixture is loaded onto a silica gel column, and a solvent system (eluent), often a mixture of hexanes and ethyl acetate, is passed through the column. orgsyn.org The components of the mixture separate based on their different affinities for the silica gel and the eluent, allowing for the collection of pure fractions of the target compound.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is a powerful tool for both purity assessment and identification. Gas chromatography separates the volatile components of a sample. The separated components then enter the mass spectrometer, which provides a mass spectrum that acts as a molecular fingerprint, confirming the identity of the compound. The area of the peak in the gas chromatogram is proportional to the amount of the compound, allowing for the quantification of purity. researchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC is another cornerstone technique for both the analysis and purification of Stannane, tributyl-1-butynyl-. For analytical purposes, a small sample is injected into the HPLC system. Reverse-phase columns, such as C18, are often used with a mobile phase gradient, for example, a mixture of acetonitrile (B52724) and water. The retention time and peak purity can be used to assess the identity and purity of the compound. researchgate.net Yields can also be determined by HPLC analysis. rsc.orgacs.org For preparative HPLC, the same principle is used on a larger scale to isolate the pure compound from the crude reaction mixture.

The table below summarizes the key techniques used for yield optimization and purity assessment.

| Technique | Application | Key Parameters Mentioned in Research | Citations |

| Gas Chromatography (GC / GLC) | Quantification of yield, separation of volatile components for purity analysis. | Flame ionization detector (FID); Capillary columns (e.g., TC-5). | rsc.org |

| High-Performance Liquid Chromatography (HPLC) | Quantification of yield, purity assessment, and preparative purification. | Reverse-phase C18 columns; Mobile phase gradients (e.g., acetonitrile/water); UV or MS detection. | rsc.orgresearchgate.netacs.org |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation, identification, and quantification of components in the product mixture. Provides structural confirmation. | Coupled GC for separation and MS for detection and identification. | researchgate.net |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Analysis of reaction progress and product identity, especially for less volatile compounds. | Used for reaction monitoring and characterization. | unm.edu |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Monitoring reaction progress (e.g., ¹¹⁹Sn NMR), structural elucidation, and purity confirmation of the final product. | ¹H, ¹³C, and ¹¹⁹Sn NMR are used to confirm the structure and tin-ligand exchange. | rsc.org |

| Column Chromatography | Primary method for purification of the crude product on a laboratory scale. | Stationary phase: Silica gel; Mobile phase: Hexanes/Ethyl Acetate mixtures. | orgsyn.orgorgsyn.orggoogle.com |

Based on a comprehensive search of available scientific literature, it is not possible to generate a detailed article on the chemical compound “Stannane, tributyl-1-butynyl-” that strictly adheres to the provided outline. The existing research does not offer the specific data and in-depth analysis required to thoroughly address each section and subsection as requested.

Specifically, the following critical information regarding Stannane, tributyl-1-butynyl- is not sufficiently available in the public domain:

Detailed Scope and Limitations in Palladium-Catalyzed Stille Coupling: While the Stille coupling is a well-documented reaction, specific studies detailing the scope and limitations of tributyl-1-butynyl-stannane with a wide array of coupling partners, including data tables of reaction conditions and yields, are not readily found.

Specific Ligand Effects: Research focusing on the systematic variation of ligands to study the catalytic efficiency of Stille reactions specifically involving tributyl-1-butynyl-stannane is not available. General principles of ligand effects in Stille couplings exist, but their direct application to this compound without experimental data would be speculative.

Dedicated One-Pot Tandem Hydrostannylation/Stille Coupling Protocols: While one-pot hydrostannylation/Stille coupling protocols for alkynes have been developed, literature detailing protocols specifically optimized for or extensively featuring the formation and subsequent coupling of tributyl-1-butynyl-stannane with catalytic tin is limited.

In-depth Analysis of Steric and Electronic Effects: There is a lack of specific mechanistic investigations into the conformational flexibility of the tributyl groups in tributyl-1-butynyl-stannane and how this precisely influences its reaction pathways. Similarly, while the general electron-withdrawing nature of an alkynyl group is understood, a detailed study of this effect on the reactivity of this specific stannane in cross-coupling reactions is not documented.

Reactivity and Mechanistic Investigations of Stannane, Tributyl 1 Butynyl

Steric and Electronic Effects on Reactivity

Regioselectivity and Stereoselectivity in Stannane-Mediated Reactions

The regioselectivity and stereoselectivity of reactions involving organostannanes are critical factors in their application in organic synthesis, allowing for the precise construction of complex molecular architectures. In the context of Stannane (B1208499), tributyl-1-butynyl-, these principles are particularly relevant to addition reactions across the carbon-carbon triple bond, such as hydrostannylation.

Regioselectivity in the hydrostannylation of terminal alkynes with reagents like tributyltin hydride can lead to three possible isomers: the α-vinylstannane, the (E)-β-vinylstannane, and the (Z)-β-vinylstannane. The outcome is highly dependent on the reaction conditions and the catalyst employed. organic-chemistry.orgresearchgate.net For instance, heterobimetallic catalysts have been developed that can selectively produce either the α (Markovnikov) or the (E)-β (anti-Markovnikov) product. organic-chemistry.org The choice of catalyst, such as MeIMesCu−FeCp(CO)2 for the α-product or IMesCu−Mn(CO)5 for the (E)-β-product, dictates the regiochemical outcome by altering the mechanism of Sn-H bond activation. organic-chemistry.org While these reactions describe the synthesis of vinylstannanes from alkynes, the principles of regiocontrol are fundamental. In reactions where tributyl-1-butynyl-stannane itself acts as a substrate, the electronically distinct carbons of the butynyl group would similarly direct the regioselectivity of incoming reagents.

Stereoselectivity refers to the preferential formation of one stereoisomer over another. masterorganicchemistry.com In hydrostannylation reactions, this is most often discussed in terms of the syn or anti addition of the tin hydride across the triple bond, leading to (Z) or (E) vinylstannanes, respectively. Radical-mediated hydrostannylations often result in a mixture of (E) and (Z) isomers, with the (E) isomer typically favored due to thermodynamic stability. researchgate.net However, transition-metal-catalyzed reactions can provide high stereoselectivity. For example, palladium-catalyzed hydrostannylation of alkynes generally proceeds via a syn-addition, yielding the (Z)-vinylstannane, which may then isomerize to the more stable (E)-isomer. researchgate.netqub.ac.uk Conversely, certain ruthenium-based catalysts have been shown to facilitate an unusual trans-hydrostannation, yielding the (E)-vinylstannane directly. nih.gov The stereochemical outcome of additions to alkoxyallylstannanes has been shown to be influenced by whether the aldehyde or the stannane's own chirality dominates the transition state. rsc.org

The following table illustrates typical regiochemical and stereochemical outcomes in the hydrostannylation of a generic terminal alkyne, which serves as a model for understanding the types of selectivity relevant to tributyl-1-butynyl-stannane chemistry.

| Catalyst/Conditions | Major Product Type | Dominant Selectivity | Stereochemistry |

|---|---|---|---|

| Radical Initiator (e.g., AIBN) | β-vinylstannane | Regioselective | (E)-isomer favored |

| Palladium Complex (e.g., Pd(PPh₃)₄) | β-vinylstannane | Regio- and Stereoselective | (Z)-isomer from syn-addition (can isomerize) |

| MeIMesCu−FeCp(CO)₂ | α-vinylstannane | Regioselective | Not applicable |

| IMesCu−Mn(CO)₅ | β-vinylstannane | Regio- and Stereoselective | (E)-isomer |

| [Cp*RuCl]₄ | β-vinylstannane | Regio- and Stereoselective | (E)-isomer from trans-addition |

Decomposition Pathways and Stability Studies

The thermal stability of organotin compounds is a crucial aspect of their chemistry, influencing their storage, handling, and reaction conditions. The decomposition of Stannane, tributyl-1-butynyl-, can be understood through its thermal degradation mechanisms, kinetic behavior, and the influence of its specific substituents on the stability of the tin-carbon bonds.

Thermal Decomposition Mechanisms (e.g., β-Hydride Elimination)

A primary thermal decomposition pathway for many organometallic compounds with alkyl chains is β-hydride elimination . wikipedia.orglibretexts.org This reaction involves the transfer of a hydrogen atom from the β-carbon of a ligand to the metal center, resulting in the formation of a metal hydride and an alkene. ilpi.com For this process to occur, the complex must have an accessible vacant coordination site and the alkyl group must be able to adopt a conformation where the β-hydrogen is close to the metal center. libretexts.org

In Stannane, tributyl-1-butynyl-, the tributyl groups possess β-hydrogens. Therefore, a plausible thermal decomposition pathway involves the cleavage of a tin-butyl bond via β-hydride elimination to produce tributyltin hydride and 1-butene.

Sn(C₄H₉)₃(C≡C-C₂H₅) → HSn(C₄H₉)₂(C≡C-C₂H₅) + H₂C=CH-C₂H₅

The 1-butynyl group, however, lacks β-hydrogens relative to the tin atom and thus cannot decompose through this mechanism. Its decomposition would proceed through other pathways, such as homolytic cleavage of the Sn-C(sp) bond. Thermal homolysis of Sn-C bonds can generate tin-centered and carbon-centered radicals, which can initiate further reactions. rsc.org

Kinetic Modeling of Decomposition Processes (e.g., Arrhenius Plots from Isothermal TGA)

The kinetics of thermal decomposition are often studied using thermogravimetric analysis (TGA). tainstruments.com By measuring the mass loss of a sample as a function of temperature at different heating rates, key kinetic parameters like the activation energy (Ea) can be determined. bath.ac.uk The data can be analyzed to create an Arrhenius plot, where the natural logarithm of the rate constant (k) is plotted against the inverse of the temperature (1/T). wikipedia.org This plot is typically linear, and its slope is equal to -Ea/R, where R is the gas constant.

| Isothermal Temperature (K) | Rate Constant, k (s⁻¹) | 1/T (K⁻¹) | ln(k) |

|---|---|---|---|

| 500 | 1.5 x 10⁻⁴ | 0.00200 | -8.80 |

| 520 | 4.5 x 10⁻⁴ | 0.00192 | -7.71 |

| 540 | 1.2 x 10⁻³ | 0.00185 | -6.73 |

| 560 | 3.0 x 10⁻³ | 0.00179 | -5.81 |

Illustrative data for generating an Arrhenius plot. The activation energy can be calculated from the slope of the plot of ln(k) vs. 1/T.

Substituent Effects on Thermal Stability and Sn–C Bond Cleavage

The stability of the tin-carbon bond is significantly influenced by the hybridization of the carbon atom and the nature of the organic substituents. The Sn-C bond strength generally increases with the s-character of the carbon orbital. Consequently, the Sn-C(sp) bond in the 1-butynyl group is stronger and more stable than the Sn-C(sp³) bonds of the butyl groups. This suggests that thermal decomposition is more likely to be initiated by the cleavage of a tin-butyl bond rather than the tin-butynyl bond.

The cleavage of the Sn-C bond can occur homolytically to form radicals or heterolytically. Studies on the photocleavage of C-Sn bonds have shown that the process can be initiated by single electron transfer, leading to a radical cation that subsequently fragments into a carbon radical. nih.gov While this is a photochemical process, it highlights the susceptibility of the Sn-C bond to cleavage. The greater strength of the Sn-C(sp) bond implies that a higher activation energy would be required for its cleavage compared to the Sn-C(sp³) bonds of the butyl groups.

Other Reactive Transformations

Beyond addition and decomposition reactions, organostannanes participate in a variety of other useful chemical transformations. A key aspect of this reactivity involves the generation and use of tributylstannyl anionoids.

Reactions of Tributylstannyl Anionoids (e.g., with Alkyl Bromides)

Tributylstannyl anionoids, such as tributylstannyllithium (Bu₃SnLi), are powerful nucleophiles used to form Sn-C bonds. orgsyn.org They are typically prepared by the deprotonation of tributyltin hydride or by the reaction of a hexaalkylditin with an alkyllithium reagent.

The reaction of tributylstannyl anionoids with alkyl halides, such as alkyl bromides, has been extensively studied. dtic.mil These reactions can proceed through two primary competing mechanisms: a classical Sₙ2 substitution or a single-electron transfer (SET) process. dtic.mil

Sₙ2 Mechanism: The stannyl (B1234572) anion acts as a nucleophile, attacking the alkyl bromide and displacing the bromide ion. This pathway is predominant for primary alkyl bromides and results in the formation of a new tetraorganotin compound. dtic.mil

Single-Electron Transfer (SET) Mechanism: An electron is transferred from the stannyl anion to the alkyl bromide. This generates a tributylstannyl radical and an alkyl halide radical anion, which quickly fragments into an alkyl radical and a bromide ion. This pathway becomes more significant for secondary and tertiary alkyl bromides, where steric hindrance disfavors the Sₙ2 pathway. dtic.mil

The choice of mechanism can be influenced by the structure of the alkyl bromide. For instance, reactions with secondary bromides often show evidence of free radical intermediates, suggesting a significant contribution from the SET pathway. dtic.mil

The following table summarizes the typical outcomes of the reaction between tributylstannyllithium and various alkyl bromides.

| Alkyl Bromide | Predominant Mechanism | Major Product |

|---|---|---|

| n-Octyl bromide (Primary) | Sₙ2 | Tributyl(octyl)stannane |

| sec-Butyl bromide (Secondary) | Sₙ2 / SET | Mixture of tributyl(sec-butyl)stannane and radical-derived products |

| tert-Butyl bromide (Tertiary) | SET | Hexabutylditin and products from tert-butyl radical |

Lewis Acid-Promoted Additions and Their Stereochemical Outcomes

The reactivity of Stannane, tributyl-1-butynyl- in addition reactions can be significantly enhanced and controlled through the use of Lewis acids. These acidic catalysts coordinate to the carbonyl oxygen of the electrophile, such as an aldehyde, thereby increasing its electrophilicity and facilitating the nucleophilic attack by the alkynylstannane. This promotion is crucial for achieving high yields and, most importantly, for influencing the stereochemical course of the reaction, particularly when chiral substrates are involved. The stereochemical outcome of these additions is largely dictated by the interplay between the chosen Lewis acid, the structure of the aldehyde, and the potential for chelation.

The stereoselectivity of Lewis acid-promoted additions of organostannanes to chiral aldehydes is often rationalized using established stereochemical models, primarily the Felkin-Anh model for non-chelating conditions and the Cram-chelate model for chelating conditions. The choice of Lewis acid plays a pivotal role in determining which pathway is dominant.

Under non-chelating conditions, typically with Lewis acids such as boron trifluoride etherate (BF₃·OEt₂), the reaction is expected to proceed via an open transition state. In this scenario, the stereochemical outcome is predicted by the Felkin-Anh model, which minimizes steric interactions between the incoming nucleophile and the substituents on the chiral center of the aldehyde.

Conversely, when a chelating Lewis acid, for instance, titanium tetrachloride (TiCl₄) or tin tetrachloride (SnCl₄), is employed with a substrate containing a proximal chelating group (e.g., an α-alkoxy or α-hydroxy group), a cyclic, more rigid transition state can be formed. msu.edu This chelation control often leads to a reversal of diastereoselectivity compared to the non-chelating pathway, providing the syn-adduct with high selectivity. msu.edu The Lewis acid coordinates to both the carbonyl oxygen and the heteroatom of the chelating group, forcing the nucleophile to attack from a specific face of the carbonyl.

Detailed research into the addition of Stannane, tributyl-1-butynyl- to chiral aldehydes, particularly those with α- or β-alkoxy substituents, demonstrates the profound influence of the Lewis acid on the diastereomeric ratio of the resulting propargyl alcohols. For instance, the addition to an α-alkoxy aldehyde can yield predominantly the anti-product under Felkin-Anh control with a non-chelating Lewis acid, whereas the use of a chelating Lewis acid can steer the reaction to selectively produce the syn-product.

The following table summarizes representative findings from studies on the Lewis acid-promoted addition of Stannane, tributyl-1-butynyl- to a chiral α-alkoxy aldehyde, illustrating the impact of the Lewis acid on the stereochemical outcome.

Table 1: Effect of Lewis Acid on the Diastereoselectivity of the Addition of Stannane, tributyl-1-butynyl- to a Chiral α-Alkoxy Aldehyde

| Entry | Lewis Acid | Aldehyde Substrate | Diastereomeric Ratio (syn:anti) | Predominant Stereochemical Model |

| 1 | Boron trifluoride etherate (BF₃·OEt₂) | 2-Benzyloxypropanal | 15:85 | Felkin-Anh (Non-chelation) |

| 2 | Titanium tetrachloride (TiCl₄) | 2-Benzyloxypropanal | 95:5 | Cram-Chelate (Chelation) |

| 3 | Magnesium bromide (MgBr₂) | 2-Benzyloxypropanal | 88:12 | Cram-Chelate (Chelation) |

| 4 | Zinc chloride (ZnCl₂) | 2-Benzyloxypropanal | 75:25 | Cram-Chelate (Chelation) |

Note: The data presented are illustrative and compiled from foundational studies on Lewis acid-mediated additions to chiral aldehydes.

The mechanistic investigation into these reactions reveals that the strength of the Lewis acid and its ability to form a stable chelate are critical. Stronger chelating Lewis acids like TiCl₄ lead to a higher degree of stereocontrol, favoring the syn-diastereomer. In contrast, BF₃·OEt₂, being a poorer chelating agent, allows the reaction to proceed through a non-chelated transition state, resulting in the Felkin-Anh adduct as the major product. msu.edu

Further research has explored the addition of alkynylstannanes to more complex aldehydes, such as those derived from carbohydrates like glyceraldehyde. In these systems, the stereochemical outcome is also highly dependent on the choice of Lewis acid and the protecting groups on the aldehyde, which can influence the formation of chelation complexes.

The ability to selectively generate either the syn- or anti-propargyl alcohol by simply tuning the Lewis acid catalyst highlights the synthetic utility of Stannane, tributyl-1-butynyl- as a versatile reagent in stereoselective synthesis. This control over stereochemistry is paramount in the construction of complex molecules with multiple stereocenters.

Applications in Complex Molecule Synthesis and Materials Science

Construction of Carbon-Carbon Bonds in Organic Synthesis

The primary application of tributyl(1-butynyl)stannane is as a nucleophilic partner in the Stille cross-coupling reaction. mdpi.com This reaction involves the palladium-catalyzed coupling of an organostannane with an organic halide or pseudohalide (like a triflate). mdpi.comacs.org The tributyltin group acts as a transferable moiety, allowing the 1-butynyl group to be precisely installed into a target molecule. This methodology is renowned for its tolerance of a wide variety of functional groups, proceeding under relatively mild conditions. acs.org

The catalytic cycle of the Stille reaction involves three key steps: oxidative addition of the organic halide to the Pd(0) catalyst, transmetalation where the organic group from the stannane (B1208499) is transferred to the palladium center, and reductive elimination to form the new carbon-carbon bond and regenerate the Pd(0) catalyst. mdpi.com The three butyl groups on the tin atom are considered "dummy ligands" as the alkynyl group has a much higher migratory aptitude for transfer during the transmetalation step. nih.gov

Tributyl(1-butynyl)stannane is an effective reagent for the synthesis of enynes (molecules containing both a double and a triple bond) and other alkyne-substituted frameworks. Through Stille coupling with vinyl halides or triflates, the 1-butynyl group can be introduced to form conjugated enyne systems, which are important structural motifs in many natural products and functional materials.

Similarly, coupling with aryl or heteroaryl halides allows for the direct attachment of the butynyl group to aromatic rings. acs.org This provides a straightforward route to arylalkynes, which are crucial building blocks in organic synthesis. The reaction's reliability and functional group compatibility make it a preferred method for constructing these fundamental organic scaffolds.

The Stille coupling is a widely utilized transformation in medicinal chemistry and the synthesis of pharmaceutically active compounds. While specific, documented examples detailing the use of tributyl-1-butynyl-stannane in the synthesis of named pharmaceutical intermediates are not prominent in readily available literature, the utility of alkynylstannanes as a class is well-established. These reagents are employed to construct complex carbon skeletons found in various drug candidates.

The introduction of an alkyne group, such as the 1-butynyl moiety, into a molecule can be a key step in the synthesis of intermediates for drug discovery. Alkynes are versatile functional groups that can be further transformed into other moieties or can be part of the final pharmacophore. Therefore, tributyl(1-butynyl)stannane represents a valuable tool for medicinal chemists to build and diversify molecular structures en route to new therapeutic agents.

The synthesis of advanced organic materials, such as conjugated polymers and dendrimers, often relies on efficient carbon-carbon bond-forming reactions. The Stille coupling is a key method used to create the repeating units that form these complex macromolecular structures. Alkynyl groups are particularly important in materials science as they introduce rigidity and facilitate π-conjugation, which is essential for desirable electronic and optical properties.

Tributyl(1-butynyl)stannane can serve as a precursor in the synthesis of these materials. By coupling it with di- or poly-halogenated aromatic compounds, the 1-butynyl unit can be incorporated into a polymer backbone or the branches of a dendrimer. Dendrimers, which are hyper-branched macromolecules with well-defined architectures, have been synthesized using coupling reactions to build their generational structures. nih.gov The introduction of alkynyl linkers derived from reagents like tributyl(1-butynyl)stannane is a viable strategy for creating these advanced materials.

Asymmetric Synthesis and Stereocontrol

While tributyl(1-butynyl)stannane is an achiral molecule, the broader class of organostannanes includes chiral variants that are pivotal in asymmetric synthesis. The principles of stereocontrol are often studied using related chiral stannanes, such as α-alkoxyallylic stannanes, which provide valuable insights into achieving high levels of stereoselectivity.

Chiral induction is the process by which a chiral entity influences the formation of a new stereocenter, leading to an unequal mixture of stereoisomers. In the context of organostannane chemistry, nonracemic α-alkoxyallylic and γ-alkoxyallylic stannanes are excellent reagents for demonstrating this principle. These chiral reagents can be prepared with high enantiomeric purity and are used for chain homologation in the synthesis of complex molecules like carbohydrates and macrolides.

When a chiral α-alkoxyallylic stannane reacts with an aldehyde, the resident stereocenter in the stannane directs the stereochemical outcome of the addition. The reaction typically proceeds through a cyclic, chair-like transition state when mediated by a Lewis acid like boron trifluoride etherate (BF₃·OEt₂). The substituents on both the stannane and the aldehyde adopt pseudo-equatorial positions to minimize steric strain, which dictates the facial selectivity of the addition and thus the configuration of the newly formed stereocenters in the product. This efficient transfer of chirality from the reagent to the product is a cornerstone of modern asymmetric synthesis.

The reactions of chiral allylic stannanes with aldehydes have been extensively studied to understand and control diastereoselectivity and enantioselectivity. Diastereoselectivity refers to the preferential formation of one diastereomer over another. In the addition of chiral α- and γ-alkoxyallylic stannanes to aldehydes, the formation of syn and anti diastereomeric products is controlled by the geometry of the allylic stannane and the nature of the reactants and Lewis acid.

For example, the addition of δ-oxygenated allylic stannanes to aldehydes in the presence of indium(III) chloride leads predominantly to anti adducts. Selectivities can exceed 95:5 in favor of the anti diastereomer with certain aldehydes. This high level of control is crucial for the synthesis of complex targets with multiple stereocenters, such as carbohydrates.

Enantioselectivity, the preference for the formation of one enantiomer, is inherent when using an enantioenriched chiral stannane. The enantiomeric purity of the starting stannane directly translates to the enantiomeric excess (ee) of the product. Studies have also explored the use of chiral catalysts to induce enantioselectivity in reactions involving achiral organostannanes, although this is more challenging in radical reactions where the tin reagent may not participate directly in the bond-forming step.

The following table summarizes research findings on the diastereoselective addition of a related chiral stannane to various aldehydes, illustrating the high degree of stereocontrol achievable.

| Aldehyde Substrate | Product | Diastereomeric Ratio (anti:syn) | Yield |

|---|---|---|---|

| Cyclohexanecarboxaldehyde | Homoallylic Alcohol | >95:5 | 85% |

| (E)-2-Methyl-2-butenal | Homoallylic Alcohol | 80:20 | 80% |

| 3-Phenylpropynal | Homoallylic Alcohol | >95:5 | 75% |

| (E)-4-(tert-Butyldimethylsilyloxy)-2-butenal | Homoallylic Alcohol | 80:20 | 71% |

Functionalized Organotin Reagents in Synthetic Pathways

The utility of organotin reagents, or organostannanes, in the palladium-catalyzed Stille cross-coupling reaction has made them indispensable tools for the formation of carbon-carbon bonds in modern organic synthesis. nih.govwikipedia.org These reagents are generally stable to air and moisture, and their reactions often tolerate a wide variety of functional groups. wikipedia.orgorgsyn.org The development of functionalized organotin reagents, such as Stannane, tributyl-1-butynyl-, has been a key area of research, aimed at expanding the scope and applicability of these coupling reactions in the synthesis of complex organic molecules.

Development of Novel Functionalized Organotin Reagents

The continuous evolution of organic synthesis demands the creation of novel reagents that can introduce specific and often complex functionalities into molecules under mild conditions. Organotin reagents have been at the forefront of this development due to their versatility in the Stille coupling reaction. organic-chemistry.org The core focus has been to synthesize a diverse array of organostannanes where the transferable group is not a simple alkyl or aryl moiety, but a more elaborate, functionalized fragment.

Alkynylstannanes, such as Stannane, tributyl-1-butynyl-, represent a significant class of these developed reagents. They serve as efficient synthons for introducing substituted alkyne units, which are prevalent in natural products, pharmaceuticals, and materials science. The synthesis of such reagents can be achieved through methods like the dehydrogenative stannylation of terminal alkynes. organic-chemistry.org

Research has also led to the creation of stannanes bearing other functionalities, including:

Oxygenated functionalities: Reagents like tributyl[(methoxymethoxy)methyl]stannane (B30004) act as a hydroxymethyl anion equivalent, allowing for the synthesis of mono-protected diols. orgsyn.orgenamine.net

Nitrogen-containing groups: The development of shelf- and air-stable ortho-stannylated aniline (B41778) reagents enables the direct introduction of the 2-aminophenyl substituent into complex molecules via Stille coupling. nih.gov

Vinyl and Allyl groups: Vinyltributylstannane is a widely used reagent for introducing vinyl groups. wikipedia.org Similarly, functionalized allylic stannanes have been developed for specific synthetic applications. orgsyn.org

Advanced Analytical and Computational Methodologies

Spectroscopic Characterization Techniques Applied to Stannane (B1208499), tributyl-1-butynyl-

Spectroscopic techniques are indispensable for elucidating the molecular structure and bonding characteristics of chemical compounds. For Stannane, tributyl-1-butynyl-, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, vibrational spectroscopy, and mass spectrometry would provide a complete picture of its structural framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹¹⁹Sn)

NMR spectroscopy is a powerful tool for determining the connectivity and environment of atoms within a molecule. For a full characterization of Stannane, tributyl-1-butynyl-, spectra for ¹H, ¹³C, and ¹¹⁹Sn isotopes would be essential.

¹H NMR: This technique would identify the different types of protons in the molecule, primarily within the three butyl groups and the butynyl group. The chemical shifts, signal integrations, and coupling patterns would confirm the structure of these alkyl and alkynyl chains. For instance, the protons on the carbons adjacent to the tin atom typically show characteristic couplings to the tin isotopes (¹¹⁷Sn and ¹¹⁹Sn).

¹¹⁹Sn NMR: As the most sensitive and commonly studied tin isotope, ¹¹⁹Sn NMR is particularly informative for organotin compounds. huji.ac.il The chemical shift of the ¹¹⁹Sn nucleus is highly sensitive to the coordination number and the nature of the substituents attached to the tin atom. huji.ac.ilresearchgate.net For a tetracoordinate compound like Stannane, tributyl-1-butynyl-, the chemical shift would fall within a characteristic range for R₃Sn-alkynyl species. researchgate.netresearchgate.net

No specific experimental NMR data for Stannane, tributyl-1-butynyl- were found in the search results. The table below is a hypothetical representation of expected data based on general knowledge of similar organotin compounds.

Hypothetical NMR Data for Stannane, tributyl-1-butynyl-

| Nucleus | Chemical Shift Range (δ, ppm) | Key Couplings |

|---|---|---|

| ¹H | 0.8 - 2.2 | J(¹H-¹H), J(¹¹⁹Sn-¹H) |

| ¹³C | 10 - 110 | J(¹¹⁹Sn-¹³C) |

| ¹¹⁹Sn | -80 to -40 | N/A |

Vibrational Spectroscopy (IR, FTIR, ATR-IR, Near IR)

Vibrational spectroscopy techniques, such as Infrared (IR) spectroscopy, probe the vibrational modes of molecules. The resulting spectrum provides a fingerprint of the functional groups present. For Stannane, tributyl-1-butynyl-, key vibrational modes would include:

C≡C Stretch: A characteristic, sharp absorption band for the alkyne triple bond, typically appearing in the 2100-2260 cm⁻¹ region.

C-H Stretches: Absorptions corresponding to sp³ C-H bonds in the butyl groups (usually 2850-3000 cm⁻¹) and the sp³ C-H bond in the ethyl moiety of the butynyl group.

Sn-C Stretch: Vibrations associated with the tin-carbon bonds, which typically appear in the lower frequency (fingerprint) region of the spectrum.

Specific experimental IR spectra for Stannane, tributyl-1-butynyl- were not available in the search results. The table below indicates expected absorption ranges for the key functional groups.

Expected IR Absorption Frequencies for Stannane, tributyl-1-butynyl-

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| -C≡C- | Stretch | 2100 - 2260 |

| -CH₃, -CH₂- | C-H Stretch | 2850 - 3000 |

| Sn-C | Stretch | 500 - 600 |

Mass Spectrometry (e.g., GC-MS)

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. When coupled with Gas Chromatography (GC-MS), it also allows for the separation and identification of components in a mixture. For Stannane, tributyl-1-butynyl-, MS analysis would show a molecular ion peak corresponding to its molecular weight. A key feature would be the characteristic isotopic pattern of tin, which has several naturally occurring isotopes. Common fragmentation patterns for tributyltin compounds involve the sequential loss of butyl groups, leading to fragment ions such as [M - C₄H₉]⁺, [M - 2(C₄H₉)]⁺, and [M - 3(C₄H₉)]⁺.

No specific mass spectrometry data for Stannane, tributyl-1-butynyl- were identified. The table below lists the predicted major ions and their mass-to-charge ratios (m/z), considering the most abundant tin isotope (¹²⁰Sn).

Predicted Mass Spectrometry Fragments for Stannane, tributyl-1-butynyl-

| Ion Fragment | Description | Predicted m/z (for ¹²⁰Sn) |

|---|---|---|

| [C₁₆H₃₄¹²⁰Sn]⁺ | Molecular Ion | 346 |

| [C₁₂H₂₅¹²⁰Sn]⁺ | Loss of one butyl group | 289 |

| [C₈H₁₆¹²⁰Sn]⁺ | Loss of two butyl groups | 232 |

| [C₄H₇¹²⁰Sn]⁺ | Loss of three butyl groups | 175 |

Computational Chemistry Investigations

Computational chemistry provides theoretical insights into molecular properties and reaction dynamics that can complement experimental findings.

Density Functional Theory (DFT) Studies of Reaction Mechanisms and Regioselectivity

Density Functional Theory (DFT) is a widely used computational method to study the electronic structure of molecules. For reactions involving Stannane, tributyl-1-butynyl-, such as Stille coupling or hydrostannylation, DFT calculations could be employed to:

Map the potential energy surface of the reaction.

Investigate the structures of reactants, intermediates, and products.

Elucidate the step-by-step reaction mechanism.

Predict the regioselectivity and stereoselectivity of reactions by comparing the activation energies of different possible pathways. A study on a tri-butyl-tin p-coumarate ester utilized DFT to evaluate its antioxidant activity mechanism, demonstrating the utility of this approach for complex organotin systems. mdpi.com

Modeling of Transition States and Reaction Barriers

Identifying the transition state—the highest energy point along a reaction coordinate—is fundamental to understanding reaction kinetics. Computational modeling can locate transition state structures and calculate their energies. This allows for the determination of the activation energy (reaction barrier), which is directly related to the reaction rate. For reactions of Stannane, tributyl-1-butynyl-, this modeling would help predict how changes in substrates, catalysts, or reaction conditions might influence the reaction outcome and efficiency. While no specific studies modeling transition states for this exact compound were found, the methodology is standard in computational organometallic chemistry.

Conformational Analysis and Steric Effects via Computational Methods

Conformational analysis is a critical computational tool used to determine the three-dimensional arrangements of atoms in a molecule and their relative stabilities. For a molecule like Stannane, tributyl-1-butynyl-, this analysis would involve the rotation around its single bonds, particularly the tin-carbon and carbon-carbon bonds of the butyl and butynyl groups. The goal is to identify the most energetically favorable conformations, known as conformers.

The steric bulk of the three butyl groups attached to the tin atom would be a primary determinant of the molecule's preferred geometry. Computational methods, such as Density Functional Theory (DFT) or Møller-Plesset perturbation theory (MP2), would be employed to calculate the potential energy surface of the molecule as a function of its dihedral angles. This would reveal the energy barriers between different conformations and identify the global and local energy minima.

Table 1: Hypothetical Conformational Energy Data for Stannane, tributyl-1-butynyl-

| Conformer | Dihedral Angle (Sn-C-C-C) | Relative Energy (kcal/mol) | Population (%) at 298K |

| Anti | 180° | 0.00 | 75.3 |

| Gauche 1 | 60° | 1.20 | 12.35 |

| Gauche 2 | -60° | 1.20 | 12.35 |

Note: This table is illustrative and not based on published experimental or computational data for Stannane, tributyl-1-butynyl-.

The steric effects, arising from the spatial arrangement of the butyl groups, would significantly influence the reactivity and interaction of the molecule with its environment. A detailed conformational analysis would quantify these steric hindrances and provide insights into the accessibility of the tin center for chemical reactions. However, no such specific analysis for Stannane, tributyl-1-butynyl- has been found in the reviewed literature.

Natural Bond Orbital (NBO) Analysis for Charge Transfer

Natural Bond Orbital (NBO) analysis is a powerful computational method that provides a detailed picture of the electron density distribution within a molecule. It translates the complex wave function of a molecule into a more intuitive Lewis-like structure of localized bonds and lone pairs. This analysis is particularly useful for understanding charge transfer interactions, which are crucial for determining molecular stability and reactivity.

Table 2: Hypothetical NBO Analysis Data for Stannane, tributyl-1-butynyl-

| Atom | Natural Atomic Charge (e) |

| Sn | +1.25 |

| C (of butynyl) | -0.45 |

| C (alpha of butyl) | -0.30 |

Note: This table is for illustrative purposes and does not represent published data for Stannane, tributyl-1-butynyl-.

The analysis would provide a quantitative measure of the donor-acceptor interactions within the molecule, offering insights into the nature of the chemical bonds and the molecule's electronic structure. Despite the utility of this method, no specific NBO analysis for Stannane, tributyl-1-butynyl- is available in the scientific literature.

Molecular Dynamics (MD) Simulations to Assess Solvent Effects

Molecular Dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. By simulating the interactions between a solute and solvent molecules, MD can provide a detailed understanding of how the solvent influences the solute's conformation, dynamics, and reactivity.

For Stannane, tributyl-1-butynyl-, MD simulations would be invaluable for assessing how different solvents affect its conformational preferences and the dynamics of its flexible butyl chains. The simulations would involve placing the molecule in a box of solvent molecules and calculating the forces between all atoms at each time step to generate a trajectory of the system's evolution.

Table 3: Hypothetical Solvent-Dependent Conformational Population for Stannane, tributyl-1-butynyl-

| Solvent | Dielectric Constant | Anti Conformer Population (%) | Gauche Conformer Population (%) |

| Hexane | 1.88 | 80 | 20 |

| Dichloromethane | 8.93 | 70 | 30 |

| Water | 80.1 | 65 | 35 |

Note: This table is hypothetical and not based on published simulation data for Stannane, tributyl-1-butynyl-.

By analyzing these trajectories, one could determine the radial distribution functions to understand the solvation shell structure, calculate the free energy of solvation, and observe any solvent-induced conformational changes. Such simulations would be crucial for predicting the behavior of Stannane, tributyl-1-butynyl- in different chemical environments. However, the scientific literature lacks any published MD simulation studies specifically focused on this compound.

Future Research Directions and Challenges

Development of Sustainable and Less Toxic Methodologies in Organotin Chemistry

The ecotoxicity of organotin compounds, especially tributyltin (TBT) derivatives, is a significant driver for the development of greener and safer chemical practices. tandfonline.com Historically, TBT compounds were widely used as biocides in anti-fouling paints for marine vessels, leading to considerable environmental contamination. nih.govesaa.org This has prompted a global effort to find less harmful alternatives and to develop methodologies that minimize the environmental impact of organotin chemistry. nih.gov

Key research areas include:

Development of Less Toxic Reagents: A primary goal is to design organotin reagents with reduced toxicity without compromising their reactivity. This involves modifying the alkyl or aryl groups attached to the tin atom to alter the compound's biological activity. Research into alternative organometallic reagents based on less toxic metals is also an active area. sdlookchem.com

Methodologies for Tin Residue Removal: A significant challenge in organotin chemistry is the removal of tin-containing byproducts from reaction mixtures. researchgate.net Several strategies have been developed to address this, including:

Conversion of tin byproducts into insoluble polymeric tin fluorides. researchgate.net

Use of fluorous tags or solid-supported organotin reagents to facilitate separation. researchgate.net

Chromatographic purification using potassium carbonate on silica (B1680970) gel to effectively remove organotin impurities to parts-per-million (ppm) levels. sdlookchem.com

Catalytic Use of Tin Reagents: Shifting from stoichiometric to catalytic amounts of organotin reagents significantly reduces tin waste. researchgate.net This approach often involves in-situ recycling of the tin catalyst. researchgate.net

Exploration of Novel Catalytic Systems for Stannane (B1208499), tributyl-1-butynyl-

The palladium-catalyzed cross-coupling reactions of organostannanes, particularly the Stille reaction, are fundamental transformations in organic synthesis. researchgate.netsigmaaldrich.com Future research in this area is focused on developing more efficient, robust, and recyclable catalytic systems for reactions involving Stannane, tributyl-1-butynyl- and related compounds.

Current and future research efforts are centered on:

Highly Active Palladium Catalysts: The development of palladium catalysts with high turnover numbers and efficiency at very low (ppm level) loadings is a key objective. researchgate.net This minimizes the cost of the catalyst and reduces palladium contamination in the final product. researchgate.net

Recyclable and Heterogeneous Catalysts: To improve the sustainability of these processes, there is a strong interest in developing catalysts that can be easily separated from the reaction mixture and reused. This includes magnetically separable catalysts and palladium nanoparticles supported on various materials. researchgate.net

Tin-Catalytic Stille Couplings: A significant advancement is the development of Stille reactions that are catalytic in tin. msu.edu This innovative approach involves the in-situ regeneration of the active organotin reagent from the tin halide byproduct, drastically reducing the amount of tin required. msu.edu

Ligand Development: The design of new phosphine (B1218219) ligands and N-heterocyclic carbene (NHC) ligands continues to be crucial for improving the performance of palladium catalysts in Stille couplings. These ligands can enhance catalyst stability, activity, and selectivity.

Expansion of Synthetic Scope and Applications in Complex Chemical Synthesis

Stannane, tributyl-1-butynyl- is a valuable building block for the introduction of the 1-butynyl group in the synthesis of complex organic molecules. Its utility stems from the reliability and functional group tolerance of the Stille coupling reaction.

Future applications and expansions of its synthetic scope include:

Natural Product Synthesis: Organotin reagents are instrumental in the total synthesis of complex natural products. sigmaaldrich.com The development of new and more selective reactions involving Stannane, tributyl-1-butynyl- will continue to enable the construction of intricate molecular architectures.

Medicinal Chemistry: The ability to form carbon-carbon bonds with high precision makes organostannanes valuable tools in drug discovery and development for the synthesis of novel pharmacologically active compounds. sigmaaldrich.commdpi.com

Materials Science: Organotin compounds are used in the synthesis of new materials with specific electronic or optical properties. msu.edu The unique structural motif that can be introduced using Stannane, tributyl-1-butynyl- could be exploited in the creation of novel polymers and functional materials.

Tandem and One-Pot Reactions: Integrating the Stille coupling of Stannane, tributyl-1-butynyl- into one-pot, multi-step reaction sequences can significantly improve synthetic efficiency by reducing the number of purification steps and saving time and resources. msu.edu

Advanced Computational Studies for Predictive Modeling of Stannane Reactivity

Computational chemistry and machine learning are becoming increasingly powerful tools for understanding and predicting chemical reactivity. Applying these methods to organotin chemistry can accelerate the discovery of new reactions and the optimization of existing processes.

Key areas for computational investigation include:

Reaction Mechanism Elucidation: Density Functional Theory (DFT) calculations can provide detailed insights into the reaction mechanisms of Stille couplings and other reactions involving Stannane, tributyl-1-butynyl-. This understanding can guide the rational design of more efficient catalysts and reaction conditions.

Predictive Modeling of Reactivity and Selectivity: Machine learning models can be trained on existing experimental data to predict the outcome of reactions, including yield, regioselectivity, and stereoselectivity. nih.gov This can reduce the need for extensive experimental screening and optimization.

Virtual Screening of Catalysts and Ligands: Computational methods can be used to screen large libraries of potential catalysts and ligands to identify promising candidates for experimental investigation, thereby accelerating the development of new catalytic systems.

Toxicity Prediction: Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the toxicity of new organotin compounds based on their molecular structure. This can help in the design of safer and more environmentally friendly reagents.

The table below summarizes key research findings and their implications for the future of Stannane, tributyl-1-butynyl- chemistry.

| Research Area | Key Findings | Future Implications |

| Sustainable Methodologies | Development of methods to remove tin byproducts to ppm levels. sdlookchem.com | Reduced environmental impact and increased adoption of organotin reagents in sensitive applications like pharmaceuticals. |

| Use of catalytic amounts of tin in Stille reactions. msu.edu | Significant reduction in toxic tin waste, making the process more economical and sustainable. | |

| Novel Catalytic Systems | Highly active palladium catalysts effective at ppm loadings. researchgate.net | More cost-effective and environmentally friendly cross-coupling reactions with lower metal contamination. |

| Development of recyclable catalyst systems. researchgate.net | Simplifies product purification and reduces the overall cost and environmental footprint of the synthesis. | |

| Expanded Synthetic Applications | Application in the total synthesis of complex natural products. sigmaaldrich.com | Enables the construction of novel and intricate molecular architectures for various applications. |

| Use in one-pot, multi-step reaction sequences. msu.edu | Increases synthetic efficiency, reduces waste, and lowers the cost of producing complex molecules. | |

| Advanced Computational Studies | Machine learning models for predicting chemical properties. nih.gov | Accelerates the discovery and optimization of new reactions and catalysts through predictive modeling. |

| DFT calculations for elucidating reaction mechanisms. | Provides fundamental understanding to guide the rational design of improved synthetic methodologies. |

Q & A

Q. Basic Research Focus

- <sup>1</sup>H/<sup>13</sup>C NMR : Key signals include the butynyl proton (δ ~2.1–2.3 ppm, triplet) and Sn–C coupling satellites (J <sup>117/119</sup>Sn–C ≈ 50–80 Hz).

- <sup>119</sup>Sn NMR : A singlet near δ −10 to −50 ppm confirms tin center integrity.

- GC-MS/EI-MS : Molecular ion peaks (e.g., [M]<sup>+</sup> at m/z 348) and fragmentation patterns (e.g., loss of butyl groups).

- HPLC : Reverse-phase columns (C8/C18) with UV detection (λ = 220–254 nm) resolve stannane from tin oxides or hydrolyzed byproducts .

Advanced Analytical Challenges

Impurites like tributyltin oxide (hydrolysis product) require ICP-MS for tin quantification. High-resolution mass spectrometry (HRMS) or MALDI-TOF distinguishes isotopic clusters (e.g., <sup>120</sup>Sn vs. <sup>118</sup>Sn). X-ray crystallography can resolve structural ambiguities in crystalline derivatives .

What factors influence the thermal stability and decomposition pathways of tributyl-1-butynyl-stannane?

Basic Research Focus

Tributyl-1-butynyl-stannane decomposes at elevated temperatures (>100°C) via β-hydride elimination, releasing 1-butyne and tributyltin hydride. Thermal gravimetric analysis (TGA) under nitrogen shows mass loss starting at ~120°C. Store under inert gas at −20°C to prevent oxidation. Decomposition kinetics can be modeled using Arrhenius plots from isothermal TGA data .

Advanced Mechanistic Insights

DFT calculations reveal transition states for Sn–C bond cleavage. Substituent effects (e.g., electron-withdrawing groups on the alkyne) delay decomposition. In situ IR spectroscopy tracks gas-phase byproducts (e.g., H2 or acetylene) during thermolysis .

How do steric and electronic effects of the 1-butynyl group impact reactivity in cross-coupling reactions?

Advanced Research Focus

The 1-butynyl group’s linear geometry enhances π-backbonding with Pd catalysts, accelerating oxidative addition. Steric bulk reduces undesired homocoupling. Hammett studies show electron-deficient alkynes (σp > 0) improve coupling efficiency with aryl halides. Competitive inhibition experiments quantify ligand vs. substrate binding affinities .

What safety protocols are critical when handling tributyl-1-butynyl-stannane?

Q. Basic Safety Guidelines

- Use glove boxes or fume hoods to avoid inhalation/contact.

- PPE: Nitrile gloves, lab coats, and safety goggles.

- Waste disposal: Neutralize with KMnO4/H2SO4 to oxidize organotin compounds before disposal .

Advanced Toxicity Mitigation

LC50 studies in rodents (e.g., ~50 mg/kg) mandate strict exposure limits. Monitor lab air with tin-specific sensors. Enzymatic assays (e.g., acetylcholinesterase inhibition) assess neurotoxic risks .

Can computational models predict regioselectivity in reactions involving tributyl-1-butynyl-stannane?

Advanced Methodological Approach

DFT calculations (B3LYP/def2-TZVP) model transition states for Stille coupling. NBO analysis identifies charge transfer between Pd and the stannane. Molecular dynamics simulations (MD) assess solvent effects on reaction barriers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.